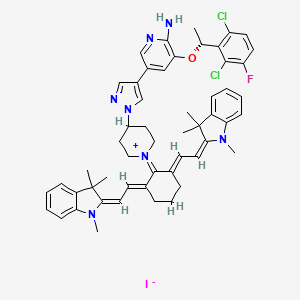

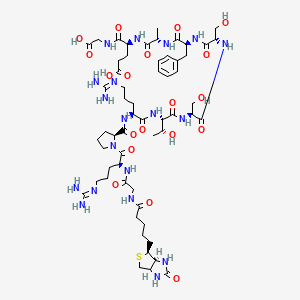

E3 Ligase Ligand-linker Conjugate 49

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

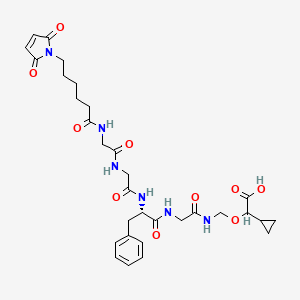

Le Conjugué Ligand-lieur d'E3 Ligase 49 est un composé hétérobifunctionnel qui fait partie de la technologie des chimères ciblant la protéolyse (PROTAC). Ce composé incorpore un ligand pour l'E3 ubiquitine ligase et un lieur, qui ensemble facilitent la dégradation ciblée de protéines spécifiques par le système ubiquitine-protéasome . Le développement de tels conjugués a révolutionné le domaine de la dégradation ciblée des protéines, offrant de nouvelles voies pour les interventions thérapeutiques et les applications de recherche .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse du Conjugué Ligand-lieur d'E3 Ligase 49 implique plusieurs étapes clés :

Synthèse du Ligand : Le ligand pour l'E3 ubiquitine ligase est synthétisé en utilisant des techniques de synthèse organique standard.

Fixation du Lieur : Le lieur est fixé au ligand par une série de réactions de couplage.

Conjugaison Finale : L'étape finale implique la conjugaison de l'intermédiaire ligand-lieur au ligand de la protéine cible.

Méthodes de Production Industrielle

La production industrielle du Conjugué Ligand-lieur d'E3 Ligase 49 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une synthèse automatisée et des techniques de purification à haut débit . Des mesures de contrôle qualité, telles que la CLHP (chromatographie liquide haute performance) et la spectrométrie de masse, sont utilisées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

Le Conjugué Ligand-lieur d'E3 Ligase 49 subit plusieurs types de réactions chimiques :

Ubiquitination : La réaction principale est l'ubiquitination de la protéine cible, facilitée par l'E3 ligase.

Hydrolyse : Le lieur peut subir une hydrolyse dans certaines conditions, conduisant à la libération du ligand.

Oxydation et Réduction : Le composé peut également subir des réactions d'oxydation et de réduction, en fonction des conditions environnementales.

Réactifs et Conditions Courants

Ubiquitination : ATP, ubiquitine, enzyme d'activation E1, enzyme de conjugaison E2 et E3 ligase.

Hydrolyse : Eau ou tampons aqueux, souvent en conditions acides ou basiques.

Oxydation et Réduction : Agents oxydants comme le peroxyde d'hydrogène et agents réducteurs comme le dithiothréitol (DTT).

Principaux Produits

Ubiquitination : Protéine cible ubiquitinée.

Hydrolyse : Ligand libre et lieur.

Oxydation et Réduction : Formes oxydées ou réduites du composé.

Applications de Recherche Scientifique

Le Conjugué Ligand-lieur d'E3 Ligase 49 a une large gamme d'applications de recherche scientifique :

Mécanisme d'Action

Le Conjugué Ligand-lieur d'E3 Ligase 49 exerce ses effets par le biais du système ubiquitine-protéasome. Le composé forme un complexe ternaire avec l'E3 ligase et la protéine cible, facilitant le transfert de l'ubiquitine de l'enzyme E2 vers la protéine cible . Cette ubiquitination marque la protéine cible pour la dégradation par le protéasome 26S . Les cibles moléculaires et les voies impliquées comprennent l'enzyme d'activation de l'ubiquitine (E1), l'enzyme de conjugaison de l'ubiquitine (E2) et le protéasome 26S .

Applications De Recherche Scientifique

E3 Ligase Ligand-linker Conjugate 49 has a wide range of scientific research applications:

Mécanisme D'action

E3 Ligase Ligand-linker Conjugate 49 exerts its effects through the ubiquitin-proteasome system. The compound forms a ternary complex with the E3 ligase and the target protein, facilitating the transfer of ubiquitin from the E2 enzyme to the target protein . This ubiquitination marks the target protein for degradation by the 26S proteasome . The molecular targets and pathways involved include the ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and the 26S proteasome .

Comparaison Avec Des Composés Similaires

Le Conjugué Ligand-lieur d'E3 Ligase 49 est unique en sa capacité à cibler des protéines spécifiques pour la dégradation. Les composés similaires incluent :

Ligands de Von Hippel-Lindau (VHL) : Utilisés dans d'autres PROTAC pour la dégradation ciblée des protéines.

Ligands de Cereblon (CRBN) : Une autre classe de ligands d'E3 ligase utilisés dans la technologie PROTAC.

Ligands de MDM2 : Ciblent l'E3 ligase MDM2 pour la dégradation des protéines.

Ligands des protéines inhibitrices de l'apoptose (IAP) : Utilisés dans le développement de PROTAC ciblant les voies de l'apoptose.

Le Conjugué Ligand-lieur d'E3 Ligase 49 se distingue par sa conception spécifique ligand-lieur, qui offre une stabilité et une spécificité accrues dans le ciblage des protéines pour la dégradation .

Propriétés

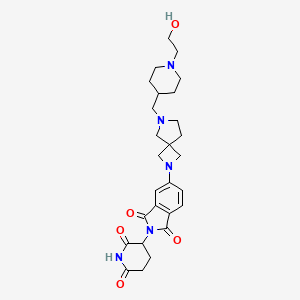

Formule moléculaire |

C27H35N5O5 |

|---|---|

Poids moléculaire |

509.6 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-10-7-27(15-30)16-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35) |

Clé InChI |

XTWJAIVDTRTDPD-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)